![molecular formula C9H8BrNO B066291 (5-Bromobenzo[b]furan-2-yl)methylamine CAS No. 165736-51-6](/img/structure/B66291.png)
(5-Bromobenzo[b]furan-2-yl)methylamine
Overview
Description
“(5-Bromobenzo[b]furan-2-yl)methylamine” is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of “(5-Bromobenzo[b]furan-2-yl)methylamine” is based on its molecular formula, C9H8BrNO. Detailed structural analysis may involve techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“(5-Bromobenzo[b]furan-2-yl)methylamine” has a molecular weight of 226.07 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Anticancer Agents
Benzo[b]furan derivatives have shown exceptional promise as anticancer agents . The structure-activity relationship of these compounds can be studied to develop more effective cancer treatments.
Antibacterial Agents
These compounds have also been found to have antibacterial properties . They could potentially be used to develop new antibiotics, especially in the face of increasing antibiotic resistance.
Antifungal Agents
In addition to their antibacterial properties, benzo[b]furan derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal medications.
Medicinal Chemistry
The benzo[b]furan motif is widely used in medicinal chemistry . It can be used to develop innovative molecules through various synthetic protocols .
Drug Discovery
The benzo[b]furan motif is also used in drug discovery . An analysis of the U.S. FDA-approved drug database revealed that around 60% of the top-selling drugs contain at least one heterocyclic nucleus .
Material Sciences
Heterocyclic compounds like benzo[b]furan derivatives are widely distributed in naturally occurring and synthetic molecules, showcasing a broad range of physiological and pharmacological properties . This diversity makes them particularly intriguing for applications in material sciences .
Agrochemical Industry
Due to their diverse intermolecular interactions and varied ring sizes, heterocyclic compounds like benzo[b]furan derivatives are also used in the agrochemical industry .
Pharmaceutical Industry
Lastly, these compounds are also used in the pharmaceutical industry . Their diverse physiological and pharmacological properties make them suitable for the development of a wide range of drugs .
Safety and Hazards
“(5-Bromobenzo[b]furan-2-yl)methylamine” is classified as dangerous. It can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOODONZLFBRQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383758 | |
Record name | 1-(5-Bromo-1-benzofuran-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromobenzo[b]furan-2-yl)methylamine | |
CAS RN |
165736-51-6 | |
Record name | 1-(5-Bromo-1-benzofuran-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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